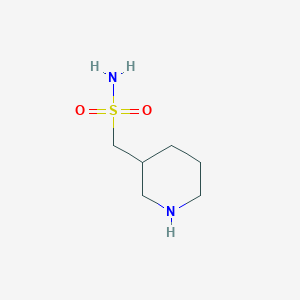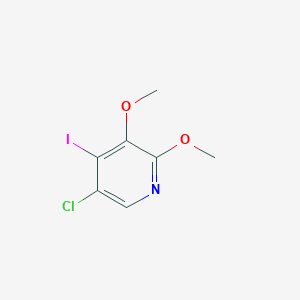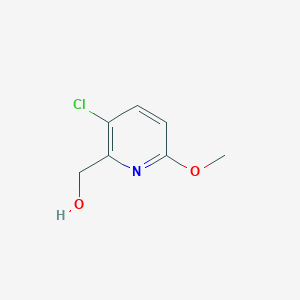![molecular formula C8H5BrN2O2 B1487731 5-溴-1H-吡咯并[2,3-b]吡啶-6-羧酸 CAS No. 1190322-26-9](/img/structure/B1487731.png)
5-溴-1H-吡咯并[2,3-b]吡啶-6-羧酸
描述
“5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely a brominated heterocyclic compound with a carboxylic acid functional group . The presence of the bromine atom might make it useful in various chemical reactions as a good leaving group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring system, a bromine atom, and a carboxylic acid group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As a brominated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the carboxylic acid could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .科学研究应用
BCL-2抑制剂的合成
该化合物被用于合成维奈克拉克斯,这是一种强效且选择性的BCL-2抑制剂 。BCL-2蛋白被认为可以调节细胞死亡(凋亡),其过表达与许多癌症有关。通过抑制BCL-2,维奈克拉克斯已被证明可以诱导癌细胞凋亡,使其成为癌症研究和治疗中的宝贵工具。
PDK1抑制剂的开发
5-溴-7-氮杂吲哚-6-羧酸用于创建衍生物,这些衍生物可以作为PDK1(3-磷酸肌醇依赖性激酶-1)的抑制剂 。PDK1在控制细胞生长和存活的信号通路中起着至关重要的作用。靶向PDK1的抑制剂在治疗这些通路失调的各种癌症方面具有潜在的应用价值。
抗病毒研究
该化合物的衍生物在抗病毒研究中显示出希望。 具体来说,它们已被用于开发可以抑制病毒复制的化合物,为创建新的抗病毒药物提供了一条潜在的途径 .
抗菌和抗真菌应用
研究表明,吡咯并吡啶衍生物,包括那些源自5-溴-7-氮杂吲哚-6-羧酸的衍生物,表现出显着的抗菌和抗真菌活性。 这使得它们在寻找新的抗生素和抗真菌剂方面具有价值,特别是在抗生素耐药性日益严重的时代 .
抑制激酶用于癌症治疗
已发现一些5-溴-7-氮杂吲哚-6-羧酸的衍生物是有效的激酶抑制剂。激酶是参与细胞信号传导的关键酶,其失调通常与癌症有关。 抑制特定激酶可以破坏癌细胞的增殖和存活 .
HIV进入抑制剂
该化合物已被用作制备吲哚磺酰胺的反应物,这些磺酰胺充当HIV进入抑制剂。 这些抑制剂可以阻止病毒进入和感染宿主细胞,这是预防HIV感染和发展为艾滋病的关键步骤 .
药物发现支架
5-溴-7-氮杂吲哚-6-羧酸的氮杂吲哚核心在药物发现中充当支架。 它是各种药理活性分子中常见的结构,包括抗癌药物维奈克拉克斯和维穆拉芬尼,以及其他治疗剂 .
认知障碍治疗
该化合物的衍生物正在被探索作为治疗认知障碍的潜在药物。 氮杂吲哚部分是这些化合物分子结构中的一个关键特征,有助于其在中枢神经系统中的活性 .
作用机制
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can modulate signaling pathways that are crucial for cell growth, differentiation, and survival .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can inhibit the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, which is a critical mechanism for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to specific kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial when using this compound in preclinical studies.
Metabolic Pathways
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes .
属性
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)




![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)



![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

